molecular formula C12H16N2O B2362307 [3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287302-18-3

[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine

Cat. No.: B2362307
CAS No.: 2287302-18-3
M. Wt: 204.273
InChI Key: NVXCHQYOWQPARO-UHFFFAOYSA-N
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Description

[3-(3-Methoxyphenyl)-1-bicyclo[111]pentanyl]hydrazine is a complex organic compound characterized by its unique bicyclo[111]pentane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine typically involves the formation of the bicyclo[1.1.1]pentane core followed by the introduction of the methoxyphenyl and hydrazine groups. One common method involves the use of tricyclo[1.1.1.01,3]pentane (TCP) as a starting material. The TCP undergoes a ring-opening reaction initiated by triethylborane, followed by the addition of the methoxyphenyl group and subsequent hydrazine substitution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high stability and reactivity.

Mechanism of Action

The mechanism of action of [3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine involves its interaction with molecular targets through its hydrazine group. This group can form covalent bonds with various biomolecules, potentially inhibiting enzyme activity or altering receptor function. The bicyclo[1.1.1]pentane core provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine lies in its bicyclo[1.1.1]pentane core, which imparts high stability and rigidity to the molecule. This structural feature distinguishes it from other compounds with similar functional groups but different core structures.

Properties

IUPAC Name

[3-(3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-15-10-4-2-3-9(5-10)11-6-12(7-11,8-11)14-13/h2-5,14H,6-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXCHQYOWQPARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C23CC(C2)(C3)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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